Compound Description: This compound was synthesized via a three-component reaction and characterized by various spectral methods. [] Its biological activity has not been reported in this specific paper.
Relevance: This compound shares the core structure of a 1-phenyl-1H-pyrazole substituted at the 4-position with a methylene linker. It differs from the target compound, 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol, in the substituents on the phenyl ring attached to the pyrazole core, the presence of a thiazolo[3,2-a]pyrimidine moiety instead of a piperidine-propanol group, and the nature of the linker (methylidene vs. methylene). []
Compound Description: This heterocycle was synthesized and characterized using X-ray diffraction and spectral analysis. [] The study focused on its structural elucidation.
Compound Description: This compound was synthesized via a direct reductive amination reaction using NaBH4/I2 as the reducing agent. [] The study focused on optimizing the synthesis of secondary amines.
Relevance: This compound and the target compound, 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol, both contain a 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl moiety linked through a methylene group. The key difference lies in the presence of a 3-chloro-4-fluoroaniline substituent in this compound, compared to the piperidine-propanol moiety in the target compound. []
Compound Description: This compound is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with favorable pharmacokinetic properties. [] It has shown promising results in preclinical studies for treating schizophrenia.
Relevance: While both this compound and the target compound, 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol, contain a substituted 1-phenyl-1H-pyrazole, their structures differ significantly. TAK-063 features a pyridazinone core connected to the pyrazole at the 5-position, while the target compound has a piperidine-propanol moiety linked through a methylene bridge at the 4-position of the pyrazole. []
Compound Description: These compounds are structurally similar propenones with varying methoxy substitutions on a phenyl ring. [] The study focused on their crystal structures and hydrogen bonding patterns.
Compound Description: This compound served as a starting material for synthesizing a series of pyrazole derivatives that were screened for antiproliferative activity against colon and breast cancer cell lines. []
Relevance: This compound and 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol share the common feature of a 1-phenyl-1H-pyrazol-4-yl group. The main structural differences are the presence of a chlorine atom and a methyl group on the pyrazole ring in this compound, a methylene linker instead of a methyl linker, and the presence of a 2-phenyloxazol-5(4H)-one moiety instead of a piperidine-propanol group. []
Compound Description: The first compound is a Schiff base ligand synthesized from 4-formyl-3-methyl-1-phenyl-2-pyrazoline-5-one and sulfanilamide. [] This ligand forms a complex with MoO2, denoted as cis-[MoO2(L)2], where L represents the monobasic bidentate ligand. [] These compounds were subjected to physicochemical, spectral, and theoretical studies, including DFT calculations. []
Compound Description: This compound contains multiple heterocyclic rings and its crystal structure was characterized by X-ray diffraction. [] The study focused on analyzing its conformational features and intermolecular interactions in the solid state.
Compound Description: This compound is a potent and selective inhibitor of ELOVL6, an enzyme involved in fatty acid elongation. [] It demonstrated good in vitro and in vivo activity, making it a potential tool for studying ELOVL6 and its therapeutic implications in metabolic disorders like diabetes.
Compound Description: These are two series of coumarin derivatives synthesized via Krohnke's reaction and evaluated for their antibacterial and antifungal activity. []
Compound Description: This compound's crystal structure, intermolecular interactions, and molecular docking were investigated. [] The DFT studies provided insights into its electronic properties and stability.
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor with potential therapeutic benefits for schizophrenia. []
Relevance: While both this compound and 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol contain a substituted piperidine ring, their core structures differ significantly. This compound features a pyridine-carboxamide core with a 1-ethyl-1H-pyrazol-4-yl group attached to a phenyl ring, while the target compound has a 1-phenyl-1H-pyrazol-4-yl moiety directly linked to the piperidine ring through a methylene bridge. []
Compound Description: These three classes of compounds were synthesized and characterized by spectral and elemental analysis. [] The compounds were also evaluated for their antimicrobial activities.
Relevance: All three classes of compounds share a 1-phenyl-1H-pyrazol-4-yl group with the target compound 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol. The differences lie in the presence of various substituents on the pyrazole ring, the absence of a piperidine-propanol group, and the incorporation of distinct heterocyclic systems, namely chromone and dihydropyrazoline moieties, instead. []
Compound Description: This compound was synthesized and used as a precursor for preparing various derivatives, including hydrazide, N-benzoyl, oxazinone, and pyrrolone derivatives. [] These derivatives were evaluated for their antibacterial, antifungal, and anticancer activities.
Compound Description: This series of compounds exhibit BRAF-kinase inhibitory properties and show promise as potential agents for cancer prevention and treatment, particularly in malignant melanoma. []
Relevance: While both this class of compounds and 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol contain a pyrazole ring, they differ significantly in their overall structures and substitution patterns. The target compound features a 1-phenyl-1H-pyrazol-4-yl moiety linked to a piperidine-propanol group, whereas this class of compounds involves a pyrimidine ring connected to the pyrazole, along with a carbamate side chain. []
Compound Description: This class of compounds was synthesized via a facile two-step process involving Knoevenagel condensation followed by selective reduction. []
Compound Description: This diverse group of heterocyclic compounds was synthesized using sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate (2) as a key intermediate. []
Relevance: These compounds share the common building block of a 1-phenyl-1H-pyrazol-4-yl group with 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol. The variations among these compounds stem from the presence of diverse heterocyclic rings fused to the pyrazole moiety and the absence of the piperidine-propanol group. []
Compound Description: This compound contains a triazole and pyrazole ring system linked by a propenone moiety. [] Its crystal structure was analyzed to understand its structural features.
Compound Description: These complexes were synthesized and characterized using various techniques. [] Their antibacterial activity was also assessed.
Compound Description: This copper(II) complex incorporates a tridentate ligand derived from 3-methyl-1-phenyl-4-hydrazopyrazolin-5-one. [] The crystal structure reveals a slightly distorted square-planar coordination around the copper ion.
Compound Description: This compound was synthesized and its structure confirmed by X-ray diffraction and spectral analysis. []
Compound Description: This series of pyrazole-based heterocycles linked to a sugar moiety were synthesized and characterized. [] They were evaluated for anti-diabetic activity, with some compounds showing moderate activity compared to the standard drug, remogliflozin.
Compound Description: This compound was synthesized and characterized by various spectroscopic methods, including mass spectrometry, FT-IR, 1H and 13C-NMR spectroscopy. [] Molecular docking studies with human prostaglandin reductase (PTGR2) were conducted to understand its potential inhibitory action.
Compound Description: This compound contains a thiazole ring linked to a triazole ring, which is further substituted with a phenyl and a 4-methoxyphenyl group. [] Its crystal structure was determined by X-ray crystallography.
Compound Description: This compound contains two triazole rings linked to a pyrazole ring through a propenone moiety. [] The study focuses on its crystal structure determination.
Compound Description: These two classes of compounds were synthesized using Hantzsch cyclization and modified Bignelli's cyclization. [] The compounds were screened for their antimicrobial activity.
Compound Description: This compound was investigated for its ability to extract Cu(II) ions from aqueous solutions into chloroform. [] The study explored the effects of sulfate and nitrate ions, as well as the synergistic effect of butanol on the extraction process.
Compound Description: This series of compounds were synthesized and characterized, with a focus on their potential biological activity. []
Relevance: This group of compounds shares a structural similarity with 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol by incorporating a 1-phenyl-1H-pyrazol-4-yl moiety. They differ in the presence of a chlorine atom and a methyl group on the pyrazole ring, and the inclusion of a dihydropyrimidinone ring instead of the piperidine-propanol group found in the target compound. []
Compound Description: This compound's crystal structure was analyzed, revealing the presence of two crystallographically independent molecules and an ethanol molecule of crystallization. [] Intermolecular interactions, including hydrogen bonds and π-π interactions, were identified as stabilizing forces within the crystal structure.
Compound Description: This compound was synthesized via a condensation reaction and its crystal structure was analyzed, revealing the formation of sheets through hydrogen bonding and π-π stacking interactions. []
Compound Description: This compound, containing both a pyrazole and a pyrazolone ring, was structurally characterized using X-ray crystallography. [] The study focused on analyzing its molecular conformation and the intermolecular interactions contributing to its crystal packing.
Compound Description: This compound's crystal structure was analyzed, revealing its conformational features and the intermolecular interactions that contribute to its crystal packing. []
Compound Description: This compound, featuring two triazole rings connected to a central pyrazole ring through a propenone linker, was characterized by X-ray crystallography. [] The study highlighted the molecular conformation and the intermolecular C—H⋯π interactions observed in the crystal structure.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.